Migration Inhibition Potency: Fusarisetin A (IC50 7.7 μM) vs. Equisetin (Inactive) in MDA-MB-231 Cells
In a direct head-to-head comparison within the same study, (+)-fusarisetin A inhibited MDA-MB-231 breast cancer cell migration with an IC50 of 7.7 μM in a Transwell Boyden chamber assay, while equisetin—the biogenetically related precursor that shares the trans-decalin and tetramic acid core—showed no detectable activity at any concentration tested in the scratch-wound assay [1]. This establishes that the additional CDE ring system and C5 oxidation of fusarisetin A are indispensable for anti-migration activity, and equisetin cannot serve as a functional substitute [2].
| Evidence Dimension | Inhibition of MDA-MB-231 breast cancer cell migration (Transwell Boyden chamber assay) |
|---|---|
| Target Compound Data | IC50 = 7.7 μM (+)-fusarisetin A |
| Comparator Or Baseline | Equisetin: inactive at all concentrations tested in scratch-wound assay; (−)-fusarisetin A: inactive |
| Quantified Difference | Infinite fold difference (active vs. inactive) |
| Conditions | MDA-MB-231 highly metastatic breast cancer cell line; Transwell Boyden chamber assay (24 h); scratch-wound assay |
Why This Matters
Procuring equisetin for anti-migration studies yields a false negative; only fusarisetin A possesses the essential CDE ring architecture required for this biological activity.
- [1] Xu, J.; Caro-Diaz, E. J. E.; Lacoske, M. H.; Hung, C.-I.; Jamora, C.; Theodorakis, E. A. Fusarisetin A: Scalable Total Synthesis and Related Studies. Chem. Sci. 2012, 3 (12), 3378–3386. View Source
- [2] Xu, J.; Caro-Diaz, E. J. E.; Lacoske, M. H.; Hung, C.-I.; Jamora, C.; Theodorakis, E. A. Fusarisetin A: Scalable Total Synthesis and Related Studies. Chem. Sci. 2012, 3 (12), 3378–3386. (Biological Studies section: equisetin and ent-fusarisetin A found inactive; C5-epimer active) View Source
